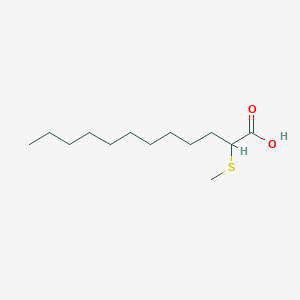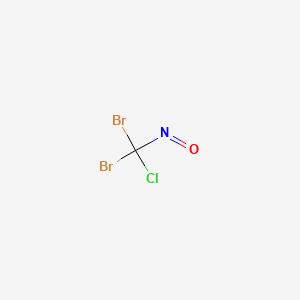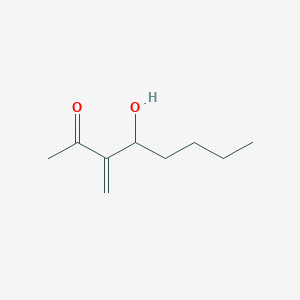
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylamino group, and a methylphenoxyethyl group, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of N-methyl-N-(2-(m-methylphenoxy)ethyl)amine with diethylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or amines.
Applications De Recherche Scientifique
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anesthetic or analgesic.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another acetamide derivative with local anesthetic properties.
Bupivacaine: A similar compound used as a local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
| 77791-23-2 | |
Formule moléculaire |
C16H27ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
2-(diethylamino)-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)13-16(19)17(4)10-11-20-15-9-7-8-14(3)12-15;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H |
Clé InChI |
DNLDVIFXAFIRPO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N(C)CCOC1=CC=CC(=C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)



